benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
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Overview
Description
Benzyl (5-bromothiazol-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a 5-bromothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-bromothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for Benzyl (5-bromothiazol-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminothiazole derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Benzyl (5-bromothiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in the context of acetylcholinesterase and butyrylcholinesterase inhibition.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate largely depends on its application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis. The bromothiazole moiety is crucial for binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole ring, making it less specific in certain biological applications.
5-Bromothiazol-2-yl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Uniqueness
Benzyl (5-bromothiazol-2-yl)carbamate is unique due to the presence of both the benzyl and bromothiazole groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
CAS No. |
175592-55-9 |
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Molecular Formula |
C11H9BrN2O2S |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Synonyms |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origin of Product |
United States |
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